molecular formula C9H8BrF3O2 B8449548 2-(4-Bromo-2-(trifluoromethyl)phenoxy)-ethanol

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-ethanol

Cat. No.: B8449548
M. Wt: 285.06 g/mol
InChI Key: VJMBNYVOGLXGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-ethanol is a useful research compound. Its molecular formula is C9H8BrF3O2 and its molecular weight is 285.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenoxy]ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5,14H,3-4H2

InChI Key

VJMBNYVOGLXGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromoethanol (10.37 g) was added to a mixture of 4-bromo-2-(trifluoro-methyl)phenol (20 g) and potassium carbonate (22.94 g) in Acetonitrile (150 ml). The above reaction mixture was refluxed overnight, then diluted with ethyl acetate (500 ml), water (300 ml) the 0.5M sodium hydroxide (300 ml). Organic layer was separated and dried over magnesium sulphate, solvent removed under reduced pressure to give white solid (19 g), NMR consistent with product. 1H NMR (CDCl3) δ: 7.69 (d, 1H), 7.58 (dd, 1H), 6.91 (d, 1H), 4.15 (t, 2H), 3.97 (t, 2H).
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-(trifluoromethyl)phenol (83 mmol, 20 g), potassium carbonate (166 mmol, 22.94 g) and 2-bromoethanol (124 mmol, 8.79 mL, 15.56 g) were combined and heated to reflux for overnight in Acetonitrile (200 mL). The reaction mixture was washed with water, 0.5M NaOH, dried over sodium sulfate and concentrated in vacuo. The resulting residue was taken up in hot heptane (300 mL) and allowed to crystallise. The solid was filtered off to afford 2-(4-bromo-2-(trifluoromethyl)-phenoxy)ethanol. (20.74 g)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.94 g
Type
reactant
Reaction Step Two
Quantity
8.79 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Bromoethanol (23.3 g) was added to a mixture of 4-bromo-2-(trifluoromethyl)-phenol (30 g) and potassium carbonate (34.4 g) in acetonitrile (200 ml). The above mixture was refluxed for 8 hours then another portion of 2-bromoethanol (8 g) was added and the reflux continued for another 6 hours. After diluting with ethyl acetate (500 ml), the mixture was washed with water (300 ml) then 0.1 M sodium hydroxide (200 ml). Organic layer was dried over magnesium sulphate, solvent removed under reduced pressure, the residue was taken into heptane by heat, 2-(4-bromo-2-(trifluoromethyl)-phenoxy)-ethanol crystalised and collected by filtration (17 g).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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